molecular formula C14H9ClN4O3S2 B2672994 3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea CAS No. 391868-08-9

3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea

Cat. No.: B2672994
CAS No.: 391868-08-9
M. Wt: 380.82
InChI Key: RMIYBPCILDWTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea-based chemical scaffold, 3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea, is a sophisticated small molecule of significant interest in modern medicinal chemistry and drug discovery research. The core urea functionality is a privileged structure in pharmaceutical design, known for its ability to form multiple stable hydrogen bonds with biological targets, thereby establishing key drug-target interactions that can enhance both the potency and selectivity of investigational compounds . The molecular architecture, which integrates chlorothiophene and thiazole heterocyclic systems, is characteristic of compounds developed for probing enzyme active sites and receptor subunits. Such urea-containing derivatives are frequently explored as core structures in the development of potential therapeutic agents for a range of conditions, including central nervous system (CNS) disorders, cognitive impairments, and oncological research, given their capacity to fine-tune crucial drug-like properties . Researchers utilize this compound primarily as a high-value chemical tool for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro pharmacological profiling to better understand complex biological pathways and identify novel therapeutic interventions.

Properties

IUPAC Name

1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3S2/c15-12-6-5-11(24-12)10-7-23-14(17-10)18-13(20)16-8-1-3-9(4-2-8)19(21)22/h1-7H,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIYBPCILDWTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thiazole-thiophene intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole or thiophene derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX enzymes leads to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins.

Key Findings:

  • IC50 Values : Studies have reported IC50 values for related compounds ranging from 0.76 to 9.01 μM for COX-2 inhibition, demonstrating potent anti-inflammatory activity compared to standard drugs like celecoxib .
CompoundIC50 (μM)Selectivity Index
Compound A0.7642
Compound B9.01124
Celecoxib (standard)0.05-

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Mechanistically, it may induce apoptosis by modulating signaling pathways associated with cell survival and proliferation.

Mechanisms of Action:

  • Inhibition of key enzymes involved in inflammatory pathways.
  • Activation of caspases leading to programmed cell death.

In vitro studies indicate that derivatives of this compound can effectively inhibit cancer cell growth and promote apoptosis through the downregulation of anti-apoptotic proteins .

Toxicological Profiling

A comprehensive analysis of the toxicological profile reveals that derivatives of this compound exhibit low toxicity while maintaining significant biological activity across multiple assays. This aspect is crucial for further development as potential therapeutic agents .

In Vitro Studies

Numerous derivatives related to this compound have been evaluated for their biological activity using enzyme assays targeting COX and lipoxygenase (LOX). Results suggest comparable efficacy to established anti-inflammatory drugs like aspirin.

In Vivo Studies

Animal models have demonstrated that treatment with this compound significantly reduces paw edema in carrageenan-induced inflammation tests, confirming its therapeutic potential in vivo .

Mechanism of Action

The mechanism of action of 3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Conformational Features

The compound shares structural motifs with several urea-thiazole derivatives:

  • 1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea (): This analogue replaces the 5-chlorothiophen-2-yl group with a sulfonyl-piperazine-pyridine system. The similarity score (0.487) suggests moderate structural overlap, but the absence of the nitro group may reduce electrophilic reactivity compared to the target compound .
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives (): These isostructural compounds exhibit planar conformations except for a perpendicular fluorophenyl group.

Key Structural Differences:

Feature Target Compound Analogues from
Aromatic Substituent 5-Chlorothiophen-2-yl 4-Fluorophenyl, sulfonyl-piperazine
Electron-Withdrawing Group 4-Nitrophenyl Fluorophenyl, methyltriazole
Planarity Likely planar (thiazole-thiophene) Partially non-planar (fluorophenyl)

Pharmacological and Binding Properties

  • Similarity to AB4/AB5 Compounds (): The target compound’s urea-thiazole scaffold aligns with AB4 and AB5 derivatives, which show affinity for kinase targets.
  • Electrophilic Reactivity : The nitro group in the target compound could increase electrophilicity, facilitating covalent interactions with nucleophilic residues in enzymes—a feature absent in fluorophenyl or methyltriazole-containing analogues .

Toxicity Considerations

  • Pyriminil Analogue (): The structurally related 1-(4-nitrophenyl)-3-(3-pyridylmethyl)urea (pyriminil) is classified as highly toxic. This suggests that the nitro-phenylurea motif in the target compound may pose toxicity risks, necessitating further in vitro validation .

Computational Analysis Insights

  • For example, the nitro group’s electron-deficient region may enhance interaction with positively charged enzymatic pockets compared to fluorine-substituted derivatives .

Biological Activity

3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a urea moiety linked to a thiazole and a nitrophenyl group. The presence of chlorine and nitro substituents enhances its reactivity and biological properties.

Property Value
Molecular Formula C13H9ClN4O2S
Molecular Weight 308.75 g/mol
IUPAC Name This compound
CAS Number [Not available]

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound potentially reduces the production of pro-inflammatory mediators, thus exerting anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory activity. For instance, studies have shown that thiazole derivatives can effectively inhibit COX enzymes, leading to reduced inflammation in animal models . This suggests that our compound might possess similar therapeutic potential.

Cytotoxicity and Antitumor Activity

Additionally, thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain substituted thiazoles can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . Although specific data on this compound is limited, its structural similarity to active analogs suggests potential antitumor activity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anti-inflammatory Study : A study demonstrated that thiazole derivatives exhibited significant inhibition of COX enzymes in vitro. The most potent compounds showed IC50 values in the low micromolar range .
  • Cytotoxicity Assays : In a recent investigation, a series of thiazole-based compounds were tested against human cancer cell lines. The results indicated that some derivatives had IC50 values below 10 µM, suggesting strong cytotoxic activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this urea-thiazole derivative, and what critical reaction parameters must be optimized?

Methodological Answer:
The compound can be synthesized via a nucleophilic addition-elimination reaction between a substituted isocyanate and an amine. A validated approach involves reacting 4-nitrophenyl isocyanate with 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine under inert conditions (e.g., dry dichloromethane or toluene) with a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts . Key parameters include:

  • Temperature : Reflux conditions (~40–80°C) to ensure complete reaction.
  • Solvent purity : Anhydrous solvents to prevent side reactions.
  • Stoichiometry : 1:1 molar ratio of isocyanate to amine, monitored by TLC or HPLC.
    Alternative routes, such as Mannich reactions for analogous urea-thiazole systems, may require pH control and microwave-assisted heating for faster kinetics .

Basic: How can single-crystal X-ray diffraction (SC-XRD) elucidate the molecular conformation and intermolecular interactions?

Methodological Answer:
SC-XRD using SHELX software (e.g., SHELXL for refinement) provides atomic-resolution data. Critical steps include:

  • Crystal growth : Slow evaporation of a saturated DMSO/EtOH solution.
  • Data collection : At low temperature (e.g., 150 K) to reduce thermal motion artifacts.
  • Refinement : Achieve R-factor < 0.05 and wR-factor < 0.15, with a data-to-parameter ratio > 14:1 to ensure reliability .
    For example, SC-XRD of related urea-thiazole compounds reveals planar thiazole rings and hydrogen-bonded urea motifs, which stabilize crystal packing .

Advanced: How can discrepancies between computational and experimental electronic properties (e.g., UV-Vis spectra) be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or approximations in density functional theory (DFT). To address this:

Solvent correction : Apply the conductor-like polarizable continuum model (CPCM) in Gaussian or ORCA.

Wavefunction analysis : Use Multiwfn to calculate transition dipole moments and compare with experimental UV-Vis λmax .

Benchmarking : Validate DFT functionals (e.g., B3LYP vs. CAM-B3LYP) against high-level ab initio methods (e.g., CCSD(T)).
For nitroaryl systems, charge-transfer transitions are sensitive to solvent polarity; experimental λmax in acetonitrile may shift by 10–20 nm compared to gas-phase calculations .

Advanced: How should researchers address contradictory crystallographic data, such as polymorphic forms with differing hydrogen-bonding networks?

Methodological Answer:

Data validation : Compare R-factors, completeness (>95%), and redundancy of datasets. SHELXL’s TWIN command can model twinning in problematic crystals .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer.

Thermal analysis : Perform DSC/TGA to confirm polymorph stability. For example, a 4-nitrophenyl group may induce π-stacking in one polymorph but not another, altering melting points .

Advanced: What computational strategies predict biological activity or receptor binding for this compound?

Methodological Answer:

Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The urea moiety often acts as a hydrogen-bond donor, while the nitro group modulates electron density.

QSAR modeling : Train models on thiazole-urea derivatives with known IC50 values. Descriptors include logP (lipophilicity) and electrostatic potential maps from Multiwfn .

MD simulations : Simulate ligand-protein binding over 100 ns to assess stability. The 5-chlorothiophene group may enhance hydrophobic interactions in enzyme pockets .

Basic: What safety precautions are essential during synthesis and handling?

Methodological Answer:

  • Nitrile gloves and fume hoods : Required due to the compound’s potential toxicity (analogous to pyriminil, a hazardous urea derivative ).
  • Waste disposal : Neutralize reaction byproducts (e.g., HCl gas) with sodium bicarbonate before disposal.
  • Storage : In amber vials under argon at –20°C to prevent nitro group degradation.

Advanced: How does the electron-withdrawing nitro group influence spectroscopic and reactivity profiles?

Methodological Answer:

  • NMR shifts : The nitro group deshields adjacent protons, causing downfield shifts (e.g., <sup>1</sup>H NMR: aromatic protons near NO2 appear at δ 8.2–8.5 ppm).
  • Reactivity : Enhances electrophilicity of the urea carbonyl, accelerating nucleophilic attacks (e.g., in Suzuki couplings). IR spectroscopy confirms C=O stretching at ~1680 cm<sup>−1</sup>, shifted from ~1700 cm<sup>−1</sup> in non-nitrated analogs .

Advanced: What analytical techniques validate purity and stability under varying conditions?

Methodological Answer:

HPLC-MS : Use a C18 column (ACN/H2O gradient) to detect degradation products (e.g., hydrolysis of urea to amine).

Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks. Nitroaryl compounds may form nitroso derivatives under acidic conditions .

Elemental analysis : Confirm C, H, N, S content within 0.3% of theoretical values.

Advanced: How can researchers resolve ambiguous NOESY correlations in structural assignments?

Methodological Answer:

Selective 1D NOE : Irradiate specific protons (e.g., thiophene CH) to identify spatial proximity to urea NH.

DFT-optimized geometries : Compare experimental NOEs with distances from Gaussian-optimized conformers.

Variable-temperature NMR : Reduce signal overlap; at 253 K, slow rotation of the nitrophenyl group may separate coupled peaks .

Advanced: What strategies mitigate aggregation-induced emission (AIE) effects in fluorescence studies?

Methodological Answer:

Solvent selection : Use low-polarity solvents (e.g., hexane) to reduce π-π stacking.

Concentration gradients : Test fluorescence at 1–100 µM to identify aggregation thresholds.

TD-DFT with Tamm-Dancoff approximation : Predict excited-state behavior. The thiazole-thiophene system may exhibit AIE at >50 µM in DMSO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.